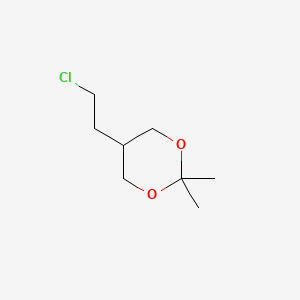
5-(2-Chloroethyl)-2,2-dimethyl-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Chloroethyl)-2,2-dimethyl-1,3-dioxane is an organic compound characterized by a dioxane ring substituted with a 2-chloroethyl group and two methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloroethyl)-2,2-dimethyl-1,3-dioxane typically involves the reaction of 2-chloroethanol with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxane ring. Commonly used acid catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
5-(2-Chloroethyl)-2,2-dimethyl-1,3-dioxane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 2-chloroethyl group can be replaced by various nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted dioxanes.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, resulting in the formation of corresponding dioxane derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiourea are commonly used under mild to moderate conditions (room temperature to 80°C).
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media, typically at elevated temperatures (50-100°C).
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran, usually at low temperatures (0-25°C).
Major Products Formed
Nucleophilic Substitution: Substituted dioxanes with various functional groups replacing the chlorine atom.
Oxidation: Oxidized dioxane derivatives, such as dioxane carboxylic acids or ketones.
Reduction: Reduced forms of the dioxane, such as alcohols or alkanes.
科学研究应用
5-(2-Chloroethyl)-2,2-dimethyl-1,3-dioxane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies investigating the effects of dioxane derivatives on biological systems, including their potential as antimicrobial or anticancer agents.
Material Science: It is utilized in the synthesis of polymers and resins, contributing to the development of new materials with desirable properties.
Industrial Chemistry: The compound is employed in the production of specialty chemicals and intermediates used in various industrial processes.
作用机制
The mechanism by which 5-(2-Chloroethyl)-2,2-dimethyl-1,3-dioxane exerts its effects depends on the specific application. In nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In biological systems, the compound may interact with cellular components, disrupting normal cellular functions and leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific context of its use.
相似化合物的比较
Similar Compounds
1,2-Bis(2-chloroethoxy)ethane: Another dioxane derivative with two chloroethyl groups, used in similar applications but with different reactivity and properties.
2,2-Dimethyl-1,3-dioxane-4,6-dione: A related compound with a dioxane ring and two carbonyl groups, used in organic synthesis and material science.
5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane: A bromine-substituted analogue, which exhibits different reactivity patterns compared to the chlorine-substituted compound.
Uniqueness
5-(2-Chloroethyl)-2,2-dimethyl-1,3-dioxane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the 2-chloroethyl group allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis. Additionally, its dioxane ring structure contributes to its stability and compatibility with various reaction conditions.
属性
CAS 编号 |
113998-32-6 |
|---|---|
分子式 |
C8H15ClO2 |
分子量 |
178.65 g/mol |
IUPAC 名称 |
5-(2-chloroethyl)-2,2-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C8H15ClO2/c1-8(2)10-5-7(3-4-9)6-11-8/h7H,3-6H2,1-2H3 |
InChI 键 |
NRDCADJWTLJTDR-UHFFFAOYSA-N |
规范 SMILES |
CC1(OCC(CO1)CCCl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


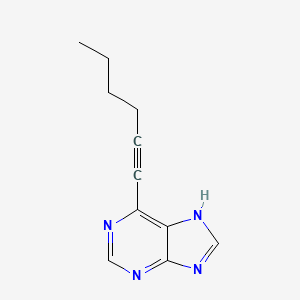
![4-[(E)-{[4-(Dimethylamino)phenyl]imino}methyl]-1-ethylquinolin-1-ium iodide](/img/structure/B14311713.png)
![2-Hydrazinylidene-3-[(4-methylphenyl)methyl]-2,3-dihydro-1,3-benzothiazole](/img/structure/B14311719.png)
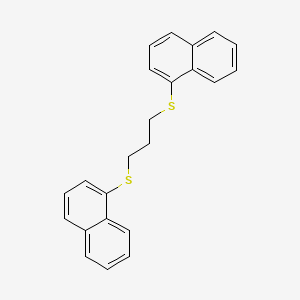
![11-Methyl-7-oxa-1,5-dithiaspiro[5.5]undecane](/img/structure/B14311726.png)
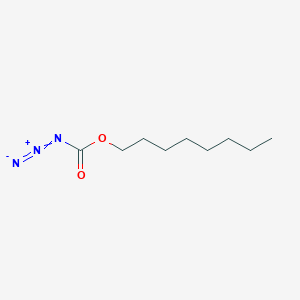
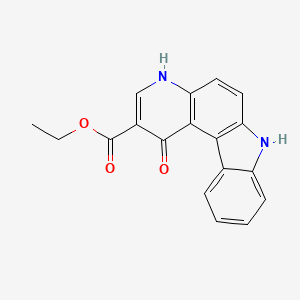
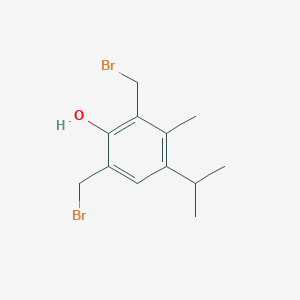
![[1]Benzopyrano[3,4-b][1,4]benzothiazin-6(12H)-one, 3-hydroxy-](/img/structure/B14311738.png)
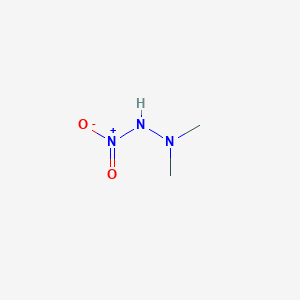

![4-[4-(Tetradecyloxy)phenyl]morpholine](/img/structure/B14311765.png)
![Trimethyl[(1,1,1-trichloro-4,4-diethoxybut-3-en-2-yl)oxy]silane](/img/structure/B14311777.png)
![Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]silane](/img/structure/B14311789.png)
